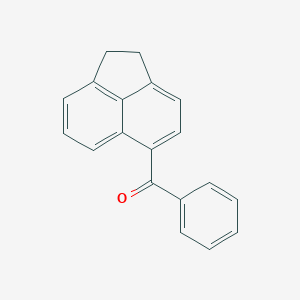

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanon

Übersicht

Beschreibung

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone: is an organic compound with the molecular formula C19H14O . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Wissenschaftliche Forschungsanwendungen

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

Target of Action

It is known to be a synthetic reagent used to make acenaphthene derivatives .

Mode of Action

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone acts as a transfer agent that transfers the chloride ion from one molecule to another . The chloride ion is transferred through the addition of an electron from a strong base such as sodium hydride to the carbonyl group, followed by protonation of the resulting anion .

Action Environment

Its process can be catalyzed by acidic conditions or by using ionic liquids as solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone can be synthesized through the Friedel-Crafts acylation of acenaphthene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: This involves the use of large-scale reactors, efficient mixing, and stringent control of reaction parameters to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Acenaphthene: A parent compound with a simpler structure.

Benzophenone: A structurally related compound with a similar ketone group.

Fluorenone: Another polycyclic aromatic ketone with distinct properties.

Uniqueness: 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is unique due to its combination of the acenaphthene and phenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .

Biologische Aktivität

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone is an organic compound characterized by its unique structure, which includes a polycyclic aromatic hydrocarbon framework derived from acenaphthene. This compound has garnered interest in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C19H14O

- Molecular Weight : 258.31 g/mol

- Structure : The compound features a phenyl group attached to a methanone moiety on the acenaphthylene backbone, contributing to its distinctive reactivity and biological properties.

1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone acts primarily as a synthetic reagent in the preparation of acenaphthene derivatives. Its mechanism involves:

- Transfer Agent : It facilitates the transfer of chloride ions between molecules.

- Catalytic Environment : Reactions can be catalyzed under acidic conditions or using ionic liquids as solvents, enhancing its utility in organic synthesis.

Biological Activity

Research indicates that 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone exhibits various biological activities:

Anticancer Activity

Studies have suggested that compounds related to this structure may possess anticancer properties. For instance, derivatives of acenaphthene have been explored for their ability to inhibit cancer cell proliferation. Specific investigations into the compound's effects on cell lines such as HeLa and A549 have shown promising results in terms of cytotoxicity and growth inhibition.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds structurally related to 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone:

- Inhibition of Enzymatic Activity : Research into related compounds has shown inhibition of COX and lipoxygenase enzymes at low micromolar concentrations, indicating potential anti-inflammatory effects .

- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties against various pathogens, suggesting that 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone could be investigated for similar activities.

- Cytotoxic Effects : In vitro studies on derivatives have demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 1,2-Dihydroacenaphthylen-5-yl(phenyl)methanone | Polycyclic Aromatic Hydrocarbon | Potential anticancer and anti-inflammatory |

| Acenaphthene | Parent Compound | Basic framework for synthesis |

| Benzophenone | Ketone Compound | Antioxidant properties |

| Fluorenone | Polycyclic Aromatic Ketone | Cytotoxicity against cancer cells |

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylen-5-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(15-5-2-1-3-6-15)17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRRSORFUCNQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196876 | |

| Record name | Ketone, 5-acenaphthenyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-89-0 | |

| Record name | Ketone, 5-acenaphthenyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, 5-acenaphthenyl phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.